molecular formula C12H16N4O3S B2619760 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one CAS No. 2097890-49-6

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one

Cat. No.: B2619760
CAS No.: 2097890-49-6
M. Wt: 296.35
InChI Key: DQBOENLGCXRNGA-UHFFFAOYSA-N
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Description

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one (CAS 2097890-49-6) is a synthetic compound with a molecular formula of C12H16N4O3S and a molecular weight of 296.35 g/mol . This molecule features a hybrid structure that incorporates multiple pharmacologically relevant heterocyclic systems, including a 1,2,5-thiadiazole ring linked via an ether bridge to a pyrrolidine, which is in turn connected to a piperidin-2-one moiety . The integration of such five-membered heterocycles is a established strategy in medicinal chemistry, as these structures are known to significantly influence a compound's physicochemical properties, biological activity, and pharmacokinetic profile . They can act as pharmacophores, directly responsible for biological activity, or as modulators of solubility and binding affinity, thereby helping to improve the potency and selectivity of potential drug candidates . The specific spatial arrangement and electronic properties of this compound make it a valuable chemical intermediate for researchers exploring new active substances. Its structure is characterized by a topological polar surface area of approximately 113 Ų and three rotatable bonds, properties that are relevant to its behavior in biological systems . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c17-10-2-1-8(5-13-10)12(18)16-4-3-9(7-16)19-11-6-14-20-15-11/h6,8-9H,1-5,7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBOENLGCXRNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiadiazole ring, followed by the introduction of a pyrrolidine moiety through nucleophilic substitution. The final step often involves the formation of the piperidinone ring via intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, green chemistry approaches, and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides,

Biological Activity

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a piperidinone core substituted with a pyrrolidine and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. In particular, compounds similar to 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one have shown effectiveness against various bacterial strains. For instance, studies have reported that certain thiadiazole derivatives inhibit bacterial growth by disrupting cell wall synthesis and function .

Anticancer Activity

The compound has been evaluated for its anticancer potential. A study demonstrated that related thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism involved the induction of apoptosis and cell cycle arrest, with IC50 values indicating potent activity at low concentrations .

CompoundCell LineIC50 (µM)Mechanism of Action
5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-oneHT-2912.5Apoptosis induction
Similar DerivativeTK-1015.0Cell cycle arrest and apoptosis

Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways. This suggests its utility in treating inflammatory diseases .

The biological activities of 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors implicated in inflammation and cancer progression.
  • Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A study conducted on a series of thiadiazole derivatives found that one derivative closely related to our compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized flow cytometry to analyze apoptosis rates and found a marked increase in early apoptotic cells upon treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus. The study revealed that the compound had an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, demonstrating its potential as an effective antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 2309598-93-2

The structure features a piperidinone core substituted with a thiadiazole moiety, which is significant for its biological activities.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. A study highlighted the ability of certain thiadiazole-containing compounds to inhibit cancer cell proliferation by inducing apoptosis in cancer cells . The specific pathways involved include the modulation of cell cycle regulators and the activation of apoptotic pathways.

Neurological Applications

Compounds similar to 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one have been explored for their potential as neuroprotective agents. Research suggests that these compounds can modulate neurotransmitter systems, potentially providing therapeutic effects in conditions like anxiety and depression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against clinical isolates of bacteria. The results demonstrated that certain compounds exhibited significant inhibition zones in disk diffusion assays, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In a controlled experiment, several thiadiazole derivatives were tested on human cancer cell lines. The results indicated that compounds containing the thiadiazole ring led to a marked decrease in cell viability compared to controls, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on Tomopenem , a carbapenem-class antibiotic with structural motifs partially overlapping with the target compound. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one Tomopenem (CAS-222400-20-6)
Core Structure Piperidin-2-one fused with pyrrolidine-thiadiazole Carbapenem (β-lactam bicyclic system)
Key Functional Groups Thiadiazolyloxy, pyrrolidine-carbonyl β-lactam ring, hydroxyethyl, methyl, sulfanyl-pyrrolidine
Molecular Formula Not explicitly provided in evidence C₂₃H₃₅N₇O₆S
Biological Activity Hypothesized enzyme inhibition (no direct evidence) Broad-spectrum antibiotic (bacterial cell wall synthesis inhibition)
Therapeutic Area Undefined (research compound) Anti-infective (Gram-positive/-negative pathogens)

Key Differences

Core Heterocycles: The target compound features a piperidinone-thiadiazole system, whereas Tomopenem relies on a β-lactam-carbapenem core critical for antibiotic activity . The thiadiazole group in the target compound may confer distinct electronic properties compared to Tomopenem’s sulfur-containing pyrrolidine substituent.

Biological Targets: Tomopenem’s mechanism involves binding to penicillin-binding proteins (PBPs) via its β-lactam ring, disrupting bacterial cell walls.

Synthetic Complexity: Tomopenem’s synthesis includes stereochemical challenges (e.g., (3S,5S)-pyrrolidine configuration) and functionalization of the carbapenem ring . The target compound’s synthesis would require regioselective coupling of the thiadiazole to the pyrrolidine-piperidinone scaffold.

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided materials. Tomopenem’s clinical relevance (e.g., efficacy against resistant bacteria) is well-documented, but extrapolation to the thiadiazole derivative is speculative.
  • Structural Analogues : Compounds like R-115685 and CS-023 (Tomopenem analogues) share the carbapenem-pyrrolidine motif but lack the thiadiazole substitution, highlighting divergent structure-activity relationships .

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